N-(3-aminopropyl)pyridin-2-amine
Overview
Description
N-(3-aminopropyl)pyridin-2-amine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring an amino group attached to the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s known that similar compounds can bind to their targets via hydrogen-bonding interactions . This binding can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to exhibit various biological activities, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemical Analysis
Biochemical Properties
N-(3-aminopropyl)pyridin-2-amine is involved in biochemical reactions, particularly in the formation of Cu (II) complexes of Schiff base ligands derived from some unsymmetrical tripodal amines . It interacts with enzymes and proteins, although specific interactions have not been extensively studied .
Molecular Mechanism
It is known to participate in the formation of Cu (II) complexes of Schiff base ligands
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is a liquid at room temperature and has a predicted boiling point of 305.8° C .
Metabolic Pathways
Polyamines, a class of compounds to which this compound belongs, are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-aminopropyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(3-aminopropyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a ligand in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
- 2-Aminopyridine
- 3-Aminopropylamine
- N-(2-aminoethyl)pyridin-2-amine
Properties
IUPAC Name |
N'-pyridin-2-ylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDAFPBECHAXDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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